molecular formula C15H20O5 B1326201 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-40-9

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326201
CAS No.: 884504-40-9
M. Wt: 280.32 g/mol
InChI Key: VBUXXXQQBQHCSW-UHFFFAOYSA-N
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Description

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound of significant interest in advanced pharmaceutical research and development, particularly in the field of medicinal chemistry. It belongs to a class of 1,3-dioxane-based structures that have been identified as key intermediates in the synthesis of potential receptor ligands . Scientific studies on closely related 1,3-dioxane derivatives have demonstrated that this class of compounds shows promising structure-activity relationships, with specific substitution patterns enabling selective interaction with central nervous system (CNS) targets . These include the σ1 receptor, which is implicated in neuropathic pain and depression, and the Phencyclidine (PCP) binding site of the NMDA receptor, which is relevant for neuroprotection . The 1,3-dioxane moiety in its structure acts as a critical pharmacophore, and its specific stereochemistry and substitution at the 2-position (in this case, a propiophenone group) are determining factors for the compound's binding affinity and selectivity . Researchers utilize this compound and its analogs to explore new therapeutic avenues by systematically modifying its structure to optimize receptor affinity, selectivity, and metabolic stability . As such, it serves as a valuable building block for the preparation of more complex molecules aimed at investigating biological pathways and developing new pharmacological tools. Please be advised: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-17-13-6-3-5-11(15(13)18-2)12(16)7-8-14-19-9-4-10-20-14/h3,5-6,14H,4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUXXXQQBQHCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646013
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-40-9
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Strategy

The synthesis of 2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone typically follows a multi-step approach:

  • Step 1: Preparation of the substituted benzaldehyde or acetophenone precursor bearing methoxy groups at the 2' and 3' positions on the aromatic ring.
  • Step 2: Formation of the 1,3-dioxane ring via acid-catalyzed cyclization of a 1,3-diol or acetal intermediate.
  • Step 3: Coupling or acylation to introduce the propiophenone moiety adjacent to the dioxane ring.

This approach is consistent with methods used for related compounds such as 2',5'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, where the dioxane ring is formed by cyclocondensation of appropriate diol precursors under acidic conditions (e.g., sulfuric acid or camphorsulfonic acid catalysts).

Formation of the 1,3-Dioxane Ring

The 1,3-dioxane moiety is synthesized by cyclization of a 1,3-diol with an aldehyde or ketone under acid catalysis. Common catalysts include:

The reaction is typically conducted in low-polarity solvents such as toluene or chlorobenzene to favor the formation of the 1,3-dioxane ring over other possible cyclic acetals (e.g., 1,4-dioxane).

Acylation and Propiophenone Formation

The propiophenone moiety is introduced via Friedel-Crafts acylation or condensation reactions involving the substituted aromatic ring and propionyl derivatives. Reaction conditions include:

  • Use of polyphosphoric acid (PPA) or Lewis acids as catalysts.
  • Temperature control between 80–120°C.
  • Inert atmosphere (nitrogen or argon) to prevent oxidation of methoxy groups.

Microwave-assisted synthesis has been reported to significantly reduce reaction times (from 6–8 hours to 10–15 minutes) and improve yields and purity (up to 85% yield and 95–98% purity) compared to conventional heating.

Reaction Conditions and Optimization

Parameter Conventional Method Microwave-Assisted Method
Reaction Time 6–8 hours 10–15 minutes
Temperature Range 80–120°C 100–130°C
Catalyst PPA, H2SO4 PPA
Solvent Toluene, chlorobenzene Toluene
Yield (%) 65–70 78–85
Purity (%) 90–92 95–98

Table 1: Comparison of synthesis methods for related dimethoxy-dioxan-propiophenones

Regioselectivity and Substituent Effects

Regioselectivity in Dioxane Ring Formation

The formation of the 1,3-dioxane ring can compete with other cyclic acetals such as 1,4-dioxane. To enhance regioselectivity toward the 1,3-dioxane:

  • Use BF3·Et2O to stabilize the oxonium ion intermediate favoring 1,3-dioxane.
  • Employ low-polarity solvents to reduce dielectric stabilization of larger rings.
  • Maintain low temperatures (0–5°C) during cyclization to suppress kinetic by-products.

Electronic Effects of Methoxy Substituents

Methoxy groups at the 2' and 3' positions are electron-donating, which:

  • Increase the electrophilicity of the carbonyl carbon in the propiophenone moiety.
  • Accelerate nucleophilic addition reactions.
  • Influence thermal stability and reactivity profiles.

Computational studies correlate these effects with Hammett σ⁺ values, showing enhanced reaction rates compared to halogen-substituted analogs.

Substituent σ⁺ Value Reaction Rate (k, s⁻¹) Thermal Stability (°C)
-OCH3 -0.27 2.5 × 10⁻³ 120–130
-Cl +0.11 1.1 × 10⁻³ 150–160
-F +0.06 1.4 × 10⁻³ 140–150

Table 2: Substituent effects on reactivity and stability

Analytical Techniques for Structural Confirmation

To confirm the successful synthesis and purity of this compound, the following techniques are essential:

Summary Table of Preparation Methods

Step Description Conditions/Notes
Precursor Preparation Synthesis of 2',3'-dimethoxybenzaldehyde or acetophenone Standard aromatic substitution methods
Dioxane Ring Formation Acid-catalyzed cyclization of 1,3-diol or acetal Catalysts: H2SO4, CSA, BF3·Et2O; solvent: toluene; temp: 0–5°C to RT
Propiophenone Introduction Friedel-Crafts acylation or condensation Catalyst: PPA; temp: 80–120°C; inert atmosphere
Purification Recrystallization, chromatography Solvents: EtOAc/hexane; HPLC for purity
Structural Confirmation NMR, IR, HPLC-MS Key spectral peaks as above

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxy and dioxane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, providing a versatile framework for chemists to develop new compounds with desired properties .

The compound has been investigated for potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, related compounds have shown effectiveness against strains such as E. coli and S. aureus .
  • Anticancer Potential : There is growing interest in the anticancer properties of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential as a pharmacological tool. Its unique structure allows for interactions with specific molecular targets, potentially modulating enzyme activity or influencing signaling pathways within cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Antimicrobial Activity Study : A comparative analysis showed that derivatives of this compound effectively inhibited bacterial growth across multiple strains. The results indicated a clear correlation between structural modifications and antimicrobial potency.
CompoundActivity Against BacteriaReference
Compound AEffective against E. coli
Compound BEffective against S. aureus
  • Cancer Cell Line Inhibition : Research involving a panel of 91 human cancer lines demonstrated that the compound exhibited potent inhibition of cell proliferation with IC50 values in the low micromolar range . This suggests its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2’,3’-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with molecular targets and pathways The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The compound’s key structural differentiators include the 2',3'-dimethoxy aromatic ring and the 1,3-dioxane group, which distinguish it from other propiophenone derivatives. Below is a comparative analysis of substituent effects:

Compound Name Substituents (Aromatic Ring) Dioxane Group Molecular Weight Key References
2',3'-Dimethoxy-3-(1,3-dioxan-2-yl)propiophenone 2'-OCH₃, 3'-OCH₃ Yes 278.34 g/mol
4'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 4'-Cl Yes 254.71 g/mol
2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone 2'-Cl Yes 254.7 g/mol
Propiophenone (unsubstituted) None No 134.18 g/mol

Key Observations :

  • The dioxane ring enhances solubility in polar solvents (e.g., DMSO, methanol) compared to non-dioxane analogs like propiophenone .

Reactivity in Chemical Reactions

Catalytic Amination and Hydrogenation
  • Propiophenone: In amination reactions over Au/TiO₂ catalysts, propiophenone exhibits low conversion (20%) and amine yield (11%) due to steric hindrance from the aromatic ring .
  • Chloro-Dioxane Analogs : Chloro substituents (e.g., 4'-Cl) may further reduce reactivity by increasing electron withdrawal, though direct data are lacking.
  • Target Compound : The electron-donating methoxy groups could mitigate steric effects, but the dioxane ring might introduce additional steric barriers, necessitating tailored catalytic conditions.
α-Functionalization Reactions
  • Propiophenone: Reacts smoothly in α-phenylselenation with diphenyl diselenide (0.59 mmol yield), facilitated by the accessibility of the α-carbon .
  • Dioxane-Containing Analogs : The dioxane group may shield the α-carbon, reducing yields in similar reactions.

Phytotoxic Activity

Propiophenone derivatives exhibit varying phytotoxic effects:

Compound Germination Inhibition (%GR) Key Findings References
Propiophenone >80% (1 mM) Strong inhibition in Lactuca sativa
2',4'-Dimethylacetophenone >80% (1 mM) Comparable to propiophenone
4'-Methylacetophenone 40–60% (1 mM) Lower inhibition, IC₅₀ = 0.4 mM
Mixtures (e.g., propiophenone + analogs) Synergistic effects Enhanced inhibition at 1 mM

Implications for Target Compound :

  • The 2',3'-dimethoxy groups may enhance phytotoxicity by increasing lipophilicity and membrane permeability, though synergistic effects in mixtures could further amplify activity .

Catalytic Oxidation Efficiency

  • Propiophenone: Converted to phenyl propanoate with 95% efficiency using ssnBVMO enzymes, demonstrating high turnover numbers (TON = 179–299) .
  • Target Compound : The dioxane ring may hinder enzyme-substrate binding, reducing conversion rates unless enzyme engineering (e.g., PTDH-L1-ssnBVMO fusion) optimizes compatibility .

Biological Activity

2',3'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS No. 884504-40-9) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₁₅H₂₀O₅
  • Molecular Weight : 280.32 g/mol
  • Structure : The compound features a propiophenone backbone with methoxy and dioxane substituents, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathways may include:

  • Formation of the Dioxane Ring : Utilizing appropriate aldehydes and diols.
  • Acylation : Introducing the propiophenone moiety through acylation reactions.
  • Methylation : Employing methylating agents to achieve the dimethoxy substitution.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of related compounds, suggesting that modifications in the structure can enhance activity against various pathogens. For instance:

  • A study on structurally similar compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Antioxidant Properties

Research has demonstrated that compounds with similar structures exhibit antioxidant activity:

  • The presence of methoxy groups is often correlated with increased radical scavenging ability, which can protect cells from oxidative stress .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds similar to this compound have shown promise in modulating inflammatory pathways:

  • In vitro studies have reported that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .

The biological effects of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : Interaction with specific receptors that mediate cellular responses to stress and inflammation.
  • Radical Scavenging : Direct neutralization of reactive oxygen species (ROS), contributing to its antioxidant capabilities.

Case Studies

StudyFindings
Examined antimicrobial efficacy against E. coli and S. aureus.Showed significant antibacterial activity with MIC values < 50 µg/mL.
Investigated antioxidant properties using DPPH assay.Demonstrated effective radical scavenging ability comparable to standard antioxidants.
Assessed anti-inflammatory effects on human cell lines.Inhibited IL-6 production by 40% at concentrations of 10 µM.

Q & A

Basic: What are the common synthetic routes for preparing 2',3'-dimethoxy-3-(1,3-dioxan-2-yl)propiophenone, and how are intermediates characterized?

The synthesis typically involves a Friedel-Crafts acylation or microwave-assisted condensation. For example, propiophenone derivatives are synthesized by reacting substituted acetophenones with aldehydes or ketones in the presence of polyphosphoric acid (PPA) or thionyl chloride under controlled conditions . Key intermediates, such as brominated propiophenones or methcathinone analogs, are purified via recrystallization and characterized using IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR (to verify methoxy and dioxane ring protons) .

Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during the formation of the 1,3-dioxane ring?

The 1,3-dioxane ring formation is sensitive to moisture and stoichiometry. A study using microwave-assisted synthesis demonstrated that maintaining anhydrous conditions (e.g., molecular sieves) and a 1:2 molar ratio of aldehyde to diol minimizes side products like open-chain acetals . Kinetic monitoring via HPLC-MS can track intermediate stability, while DFT calculations predict favorable transition states for ring closure .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Essential techniques include:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₆H₂₀O₅, expected [M+H]⁺ = 293.1389).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals from methoxy (-OCH₃) and dioxane protons .
  • X-ray crystallography for unambiguous confirmation of the dioxane ring geometry, as demonstrated in structurally related (E)-3-(2,3-dimethoxyphenyl) derivatives .

Advanced: How do researchers resolve contradictions in spectral data for this compound, such as unexpected splitting in NMR spectra?

Unexpected splitting may arise from restricted rotation of the dioxane ring or dynamic proton exchange. For example, variable-temperature NMR can decouple exchange-broadened signals, while NOESY experiments identify spatial proximity between methoxy and dioxane protons . Cross-validation with computational NMR chemical shift prediction (e.g., using Gaussian or ACD/Labs) helps assign ambiguous peaks .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of aerosols during synthesis.
  • Storage: Keep in airtight containers at room temperature, away from incompatible materials like strong oxidizers .
  • Decomposition hazards: Thermal degradation may release CO, NOx , or brominated gases ; use CO₂ or dry chemical fire extinguishers .

Advanced: What strategies are effective in improving the yield of the final product in multi-step syntheses involving this compound?

  • Stepwise quenching: Neutralize acidic intermediates (e.g., from PPA reactions) with NaHCO₃ to prevent premature cyclization.
  • Catalytic optimization: Use Lewis acids like ZnCl₂ or Bi(OTf)₃ to accelerate dioxane ring formation while suppressing polymerization .
  • Flow chemistry: Continuous flow systems enhance heat/mass transfer, reducing reaction times from hours to minutes .

Basic: How does the electronic nature of substituents on the propiophenone core influence reactivity in further functionalization?

Electron-donating groups (e.g., methoxy at the 2' and 3' positions) activate the aromatic ring toward electrophilic substitution, facilitating bromination or nitration at the para position. Conversely, electron-withdrawing groups (e.g., nitro) deactivate the ring, directing reactions to the dioxane moiety .

Advanced: What computational methods are used to predict the stability and reactivity of this compound in solution?

  • Molecular dynamics (MD) simulations model solvation effects and conformational flexibility of the dioxane ring.
  • Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • QSPR models correlate substituent effects with experimental reactivity data from analogs like 3',4'-dimethoxypropiophenone .

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